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molecular formula C6H6FNO B1532056 (3-Fluoropyridin-4-YL)methanol CAS No. 870063-60-8

(3-Fluoropyridin-4-YL)methanol

Cat. No. B1532056
M. Wt: 127.12 g/mol
InChI Key: DEGCNYCNQMSEKG-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

At 0° C. LAH (200 mg, 4 eq.) was added to 3-fluoro-isonicotinic acid (186 mg, 1.32 mmol, 1 eq.) suspension in 25 mL THF. The reaction was stirred at 0° C. for 1 hour. The reaction was quenched by adding 0.2 mL water, followed by 0.4 mL 10% NaOH aqueous solution and 0.6 mL water at 0° C. Ethyl acetate was added to the reaction crude and washed with brine. n-Butanol was used to extract back from the brine. The organic layers were combined and concentrated down and purified (silica gel, 0-15% MeOH/DCM) to give colorless oil (78 mg, 46%). 1H NMR (300 MHz, CD3OD): δ 8.39 (m, 2H), 7.61 (m, 1H), 4.86 (s, 2H).
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:16]=[N:15][CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11]>C1COCC1>[F:7][C:8]1[CH:16]=[N:15][CH:14]=[CH:13][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
186 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=CN=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 0.2 mL water
CUSTOM
Type
CUSTOM
Details
followed by 0.4 mL 10% NaOH aqueous solution and 0.6 mL water at 0° C
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the reaction crude
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
to extract back from the brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
purified (silica gel, 0-15% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=NC=CC1CO
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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